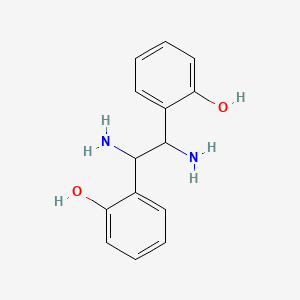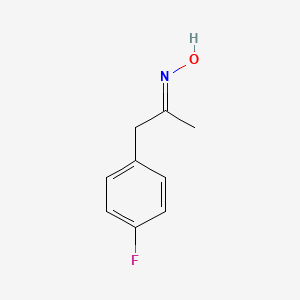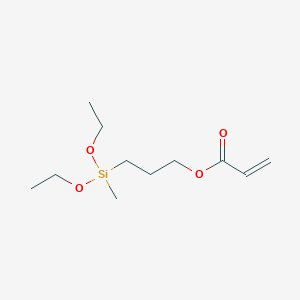
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-, also known as (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN), is a chiral diamine . It is commonly used in the stereoselective synthesis of enantiopure compounds .
Synthesis Analysis
A single chiral mother diamine, ((R,R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane), is reacted with appropriate aldehydes to form the initial diimines that rearrange to give all the product diimines in the (S,S) form . The daughter diamines are obtained by hydrolysis of the product diimines .Molecular Structure Analysis
The empirical formula of this compound is C14H16N2O2 . The molecular weight is 244.29 . The SMILES string representation of the molecule isNC@@Hc1ccccc1O)c2ccccc2O . Chemical Reactions Analysis
This compound is used as a precursor for the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement (DCR) . It can also be used to synthesize 4,4′-(1,2-Diazaniumylethane-1,2-diyl)dibenzoate trihydrate by treating with terephthalaldehydic acid .Physical And Chemical Properties Analysis
The compound is a powder form . It has an optical activity of [α]22/D +62°, c = 1% in chloroform . The melting point is between 157-163 °C .Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
- Stereospecific Synthesis : 1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl) is used in the stereospecific synthesis of alkyl-substituted vicinal diamines through a diaza-Cope rearrangement reaction, demonstrating high yield and stereoselectivity (Kim et al., 2009).
- Copper Complex Reactions : This compound interacts with copper(II) complexes, leading to reduction of the metal and deoxygenation of the ligand, forming various phenol and phenoxazinone derivatives (Buckley et al., 1982).
2. Polymerization and Material Science
- Polyimide Synthesis : It serves as a monomer for the synthesis of novel polyimides, with the resulting polymers exhibiting diverse thermal properties and solubilities (Köytepe et al., 2004).
- Polymeric Chiral Ligand Formation : This diamine is a key component in the synthesis of enantiopure 1,2-diamine monomers, which are crucial for creating polymeric chiral ligands used in asymmetric hydrogenation catalysts (Itsuno et al., 2004).
3. Analytical Chemistry
- Intramolecular Hydrogen Bonding Study : Its derivatives, such as Schiff and Schiff-Mannich bases, are studied for intramolecular hydrogen bonding using multinuclear magnetic resonance methods (Schilf et al., 2000).
- Fluorometric Determination : Derivatives of 1,2-diaminoethane are used in high-performance liquid chromatographic procedures for the fluorometric determination of primary α,ω-diamines (Claas et al., 1983).
4. Pharmacology and Drug Design
- Antiestrogen Synthesis : Tetraalkyl-substituted derivatives of this diamine show activity as antiestrogens, inhibiting mammary tumor growth in animal models (Hartmann et al., 1980).
- Cancer Therapy Applications : Specific derivatives have been synthesized for potential use in ER-positive breast cancer therapy (Gust, 1994).
5. Biochemistry
- Optical Resolution in Biochemistry : It's utilized in the optical resolution of compounds using Advanced Marfey's method, significant for determining absolute configuration in biochemical studies (Nozawa et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








